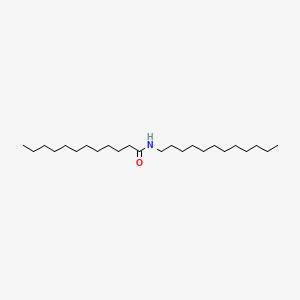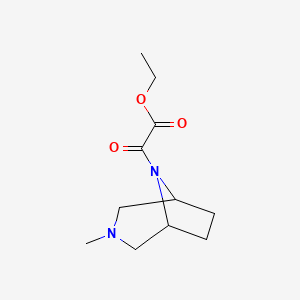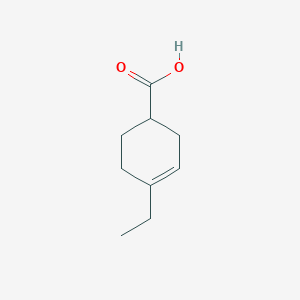
4-Ethylcyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylcyclohex-3-ene-1-carboxylic acid is an organic compound with a molecular formula of C9H14O2. It is a derivative of cyclohexene, featuring an ethyl group at the 4-position and a carboxylic acid group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexene followed by carboxylation. For instance, cyclohexene can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to introduce the ethyl group. The resulting 4-ethylcyclohexene can then be oxidized using potassium permanganate to form the carboxylic acid group at the 1-position.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation steps to control the introduction of functional groups. The reaction conditions are optimized to maintain the integrity of the cyclohexene ring while introducing the ethyl and carboxylic acid groups.
化学反応の分析
Types of Reactions
4-Ethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-ethylcyclohex-3-en-1-one or 4-ethylcyclohex-3-en-1-al.
Reduction: Formation of 4-ethylcyclohex-3-en-1-ol.
Substitution: Formation of various substituted cyclohexenes depending on the substituent introduced.
科学的研究の応用
4-Ethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
作用機序
The mechanism of action of 4-Ethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. The ethyl group can influence the compound’s hydrophobic interactions, affecting its binding affinity to various receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Methylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Propylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
4-Isopropylcyclohex-3-ene-1-carboxylic acid: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
4-Ethylcyclohex-3-ene-1-carboxylic acid is unique due to the specific positioning of the ethyl group, which can influence its reactivity and interactions compared to its methyl, propyl, and isopropyl analogs. The ethyl group provides a balance between steric hindrance and hydrophobic interactions, making it a versatile compound for various applications.
特性
CAS番号 |
91676-77-6 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
4-ethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3,8H,2,4-6H2,1H3,(H,10,11) |
InChIキー |
JYAFXCXNERTKSS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CCC(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


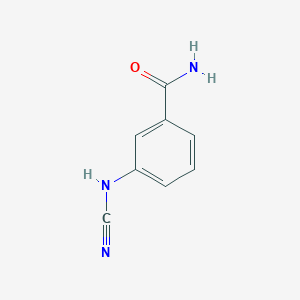
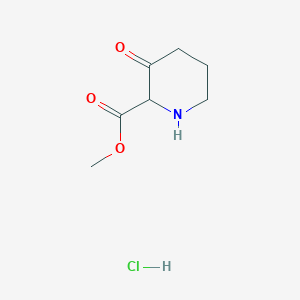
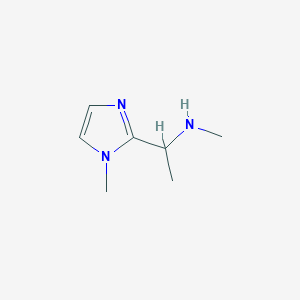
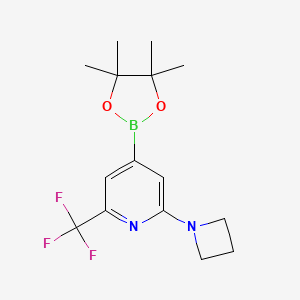
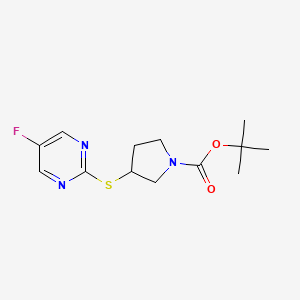
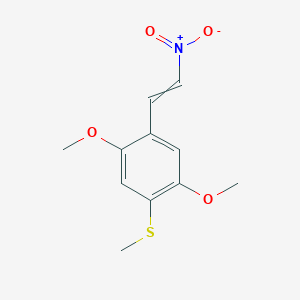
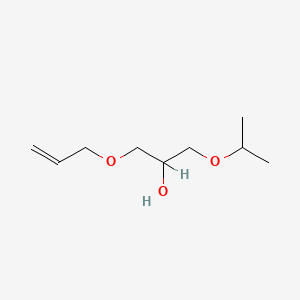

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
